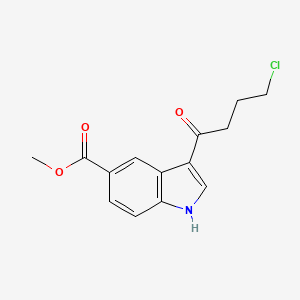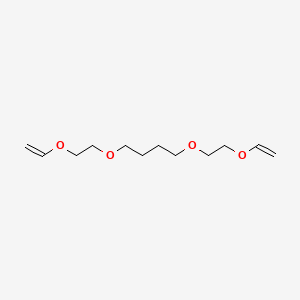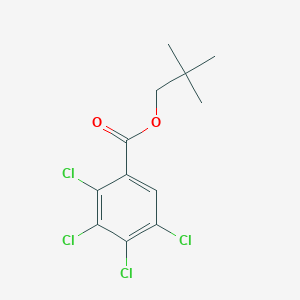![molecular formula C18H20O2 B14295835 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene CAS No. 113312-83-7](/img/structure/B14295835.png)
1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene is an organic compound that features a phenoxybenzene core with a 3-methylbut-2-en-1-yl group attached via an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene typically involves the alkylation of a phenoxybenzene derivative with a 3-methylbut-2-en-1-yl halide. The reaction is usually carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as column chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the 3-methylbut-2-en-1-yl group to single bonds.
Substitution: The phenoxybenzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of fragrances and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to observed biological effects.
Comparaison Avec Des Composés Similaires
1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene: This compound has a similar structure but with an allyl group instead of a phenoxy group.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another structurally related compound with potential biological activities.
Uniqueness: 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene is unique due to its specific substitution pattern and the presence of both phenoxy and 3-methylbut-2-en-1-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
113312-83-7 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
1-(3-methylbut-2-enoxymethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C18H20O2/c1-15(2)11-12-19-14-16-7-6-10-18(13-16)20-17-8-4-3-5-9-17/h3-11,13H,12,14H2,1-2H3 |
Clé InChI |
DBBDWPYZPGRKEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOCC1=CC(=CC=C1)OC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

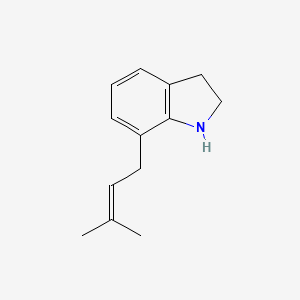




![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

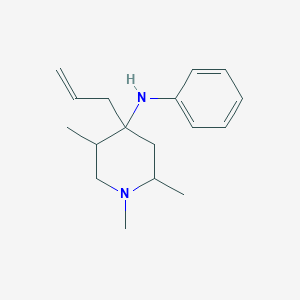
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
